Ammonium tetraphenylborate

Description

Overview of Scientific Significance and Research Trajectories

The scientific importance of ammonium (B1175870) tetraphenylborate (B1193919) lies in its pronounced insolubility in water, a characteristic that has been exploited across multiple research domains. acs.orggoogle.comgoogle.com This property makes it an excellent precipitating agent, particularly for the ammonium ion and certain alkali metal cations.

Key research trajectories involving ammonium tetraphenylborate include:

Analytical Chemistry: A primary application is the quantitative determination of ammonium ions. nih.gov The formation of the insoluble this compound precipitate allows for gravimetric analysis. This method is highly selective, enabling the determination of ammonium ions even in the presence of various other cations and anions. google.comnih.gov Infrared spectrophotometry has also been developed as a method for the quantitative evaluation of the ammonium ion as tetraphenylborate. nih.gov Furthermore, the principle of its precipitation is used for the isolation of ammonium ions from complex matrices, such as ammonium nitrate (B79036) prills, for stable nitrogen isotope analysis, which has applications in forensic science. utah.edu The tetraphenylborate anion also forms insoluble salts with potassium, rubidium, and cesium, making it a useful reagent for their detection and determination. nist.govwikipedia.org

Environmental Science and Remediation: The insolubility of this compound is the basis for methods designed to remove and recover ammonium ions from aqueous waste streams. acs.orgacs.org Researchers have developed processes where sodium tetraphenylborate is used to precipitate ammonium ions from industrial effluent and agricultural wastewater. google.comacs.org The precipitated this compound can then be isolated, and the ammonia (B1221849) can be recovered. acs.org Polymer-tethered tetraphenylborate systems have also been designed as reusable resins for sequestering ammonium cations from water. acs.org

Materials Science and Solid-State Chemistry: The compound's structural and photophysical properties have been a subject of investigation. Studies using UV light have shown that this compound can form stable photoexcited triplet states, with the cations acting as electron traps in bulk samples. researchgate.net Research has also explored the size-dependent effects on these photoexcited states when the compound is embedded in mesoporous frameworks. researchgate.net

Coordination and Organometallic Chemistry: While the tetraphenylborate anion is generally considered non-coordinating, its salts are valuable in synthesizing and isolating cationic metal complexes. wikipedia.org The large size and lipophilicity of the anion help to stabilize large cations and promote crystallization in nonpolar solvents. wikipedia.org

Historical Development of this compound Research

The study of tetraphenylborate salts began with the discovery of their utility as analytical reagents. The initial impetus for research was the finding that the tetraphenylborate anion could precipitate potassium and other large univalent cations, including the ammonium ion, from aqueous solutions. nist.gov This led to the development of gravimetric and other analytical methods for these ions. nist.gov

Early research focused on the synthesis, which is typically a straightforward precipitation reaction achieved by mixing aqueous solutions of an ammonium salt (like ammonium chloride) and sodium tetraphenylborate. wikipedia.orgcdnsciencepub.com

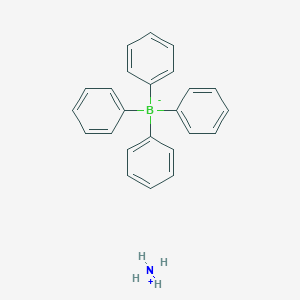

Subsequent research delved into the detailed structural characterization of the compound. Weissenberg photographs at room temperature indicated a body-centred tetragonal unit cell. cdnsciencepub.com More advanced studies using neutron diffraction at both low (20 K) and room temperatures (293 K) provided precise details about its crystal structure and the nature of the interaction between the ammonium cation and the tetraphenylborate anion. researchgate.net These investigations revealed that the ammonium ion is situated within a cage formed by the phenyl rings of neighboring anions. cdnsciencepub.com The orientation of the ammonium ion and the short N-H···phenyl distances are indicative of hydrogen bonding. cdnsciencepub.comresearchgate.net Infrared spectroscopy studies further confirmed the presence of hydrogen bonding and showed that the distortion of the ammonium ion from ideal tetrahedral symmetry is slight. cdnsciencepub.comresearchgate.net

| Parameter | Value |

| Crystal System | Tetragonal cdnsciencepub.com |

| Space Group | I -4 2 m nih.gov |

| Unit Cell Dimensions | a = 11.1208 Å, b = 11.1208 Å, c = 8.0033 Å nih.gov |

| Unit Cell Angles | α = 90.00°, β = 90.00°, γ = 90.00° nih.gov |

| Table 2: Crystallographic Data for this compound |

In recent decades, the research focus has expanded significantly. Building on the foundational knowledge of its insolubility and structure, scientists have explored its application in modern challenges, such as environmental remediation of ammonia-contaminated water and advanced analytical techniques like stable isotope ratio mass spectrometry. google.comutah.eduacs.org The unique properties of the tetraphenylborate anion have also ensured its continued relevance in the synthesis of novel organometallic and coordination compounds. wikipedia.orgmdpi.com

Structure

2D Structure

Properties

IUPAC Name |

azanium;tetraphenylboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20B.H3N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H3/q-1;/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFYDLYRTYMBIL-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24BN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561024 | |

| Record name | Ammonium tetraphenylborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14637-34-4 | |

| Record name | Ammonium tetraphenylborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium tetraphenylborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Advanced Preparation Techniques for Ammonium Tetraphenylborate

Conventional Synthetic Routes

The traditional preparation of ammonium (B1175870) tetraphenylborate (B1193919) typically involves the synthesis of the tetrakis(pentafluorophenyl)borate (B1229283) anion followed by an ion exchange step with an appropriate ammonium salt. mdpi.com

Ion exchange reactions are a cornerstone in the synthesis of ammonium tetraphenylborate, offering a method to introduce the ammonium cation and often to purify the final product. mdpi.com This method is frequently employed after the initial synthesis of a metal salt of the tetrakis(pentafluorophenyl)borate anion. For instance, if the anion is prepared using a Grignard reagent, a magnesium salt is generated. Ion exchange serves to replace the metal cation (e.g., magnesium, lithium, sodium, or potassium) with an ammonium cation, which can also help in removing residual salts from the reaction mixture, thereby improving the purity and efficiency of the catalyst. nih.govmdpi.com

The general principle of this reaction is the precipitation of the insoluble this compound salt when an aqueous solution of an ammonium salt, such as ammonium chloride, is mixed with a solution containing the tetraphenylborate anion. google.comgoogle.com This precipitation-driven reaction is often quantitative and reproducible. unige.ch

Table 1: Reagents for Ion Exchange Reactions

| Cation Source | Reagent Example | Reference |

|---|---|---|

| Potassium | KF, K₂CO₃ | mdpi.com |

| Sodium | NaF, Na₂CO₃, Sodium tetraphenylborate | mdpi.comgoogle.com |

A common thread in many synthetic pathways for the tetrakis(pentafluorophenyl)borate anion is the reaction of a perfluoroorganometallic reagent with a boron source. mdpi.com This approach typically involves the formation of a pentafluorophenyl-metal intermediate which then reacts with a boron halide, such as boron trichloride (B1173362). nih.gov

One prominent method is the dehydrogenation of pentafluorobenzene (B134492) using a strong base like butyl lithium at low temperatures to form lithium pentafluorophenyl (LiC₆F₅). This intermediate then reacts with boron trichloride to yield the tetrakis(pentafluorophenyl)borate anion. nih.gov

Dehalogenation of pentafluorohalobenzenes is another widely used strategy to generate the necessary perfluoroorganometallic intermediates for the synthesis of the tetrakis(pentafluorophenyl)borate anion. nih.gov Common starting materials include pentafluorochlorobenzene, pentafluorobromobenzene, and pentafluoroiodobenzene. nih.gov

The dehalogenation is typically achieved using reagents like butyl lithium or magnesium. For example, the reaction of pentafluorobromobenzene with magnesium forms the corresponding Grignard reagent, pentafluorophenylmagnesium bromide, which can then be reacted with a boron source. nih.gov While effective, the use of magnesium can lead to magnesium salt byproducts that may need to be removed in a subsequent ion exchange step. nih.govmdpi.com The choice of the pentafluorohalobenzene reactant can be influenced by factors such as reactivity and atomic economy, with pentafluorobromobenzene often being a suitable compromise. nih.gov

Table 2: Comparison of Dehalogenation Reactants

| Reactant | Considerations |

|---|---|

| Pentafluorochlorobenzene (C₆F₅Cl) | Lower reactivity may necessitate the Grignard exchange method. nih.gov |

| Pentafluoroiodobenzene (C₆F₅I) | High reactivity but less favorable in terms of atomic economy. nih.gov |

Specialized Synthetic Approaches for Modified or Isotope-Enriched this compound Variants

Research has also explored the synthesis of modified versions of the tetraphenylborate anion to fine-tune its properties. One such modification involves the introduction of chiral groups. For example, myrtanyl groups, derived from (–)-β-pinene, have been used to replace the para-fluorine atom of the pentafluorophenyl rings to create chiral borate (B1201080) anions. d-nb.info This is achieved by reacting a myrtanyl-substituted tetrafluorobenzene derivative with a boron source. d-nb.info

Furthermore, the principles of this compound synthesis are applied in analytical techniques for isotope analysis. The reaction of ammonium ions with sodium tetraphenylborate to form a precipitate is used to isolate ammonium for stable nitrogen isotope analysis. uri.edu This suggests that by using isotopically labeled ammonium salts (e.g., containing ¹⁵N) in the ion exchange step, it would be possible to synthesize isotope-enriched this compound. uri.edu

Optimization of this compound Synthetic Procedures for Enhanced Yield and Purity

Significant effort has been directed towards optimizing the synthesis of this compound to improve both the yield and purity of the final product. mdpi.com Optimization strategies often focus on the reaction conditions of the anion formation and the subsequent ion exchange. nih.govmdpi.com For instance, studies have compared the yields of dimethylanilinium tetrakis(pentafluorophenyl)borate (DMAB) produced from different intermediates. The reaction involving lithium tetrakis(pentafluorophenyl)borate showed a good yield, and the yield was progressively increased when ion exchange was performed with magnesium bromide tetrakis(pentafluorophenyl)borate. mdpi.com

Systematic approaches, such as the Taguchi experimental design method, can be employed to optimize various reaction parameters like temperature, reactant ratios, and reaction time to maximize the yield. researchgate.net Although reported for a different explosive compound, this methodology provides a framework for efficiently determining the optimal synthesis conditions for this compound. researchgate.net

Table 3: Factors for Synthesis Optimization

| Factor | Potential for Optimization |

|---|---|

| Reaction Temperature | Affects reaction rate and selectivity. |

| Reactant Ratios | Influences product yield and formation of byproducts. |

| Reaction Time | Crucial for ensuring complete reaction without product degradation. |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to chemical synthesis to reduce environmental impact. In the context of tetraphenylborate compounds, a notable example is the synthesis of a procainamide-tetraphenylborate complex through an ion-associate reaction. mdpi.com This reaction was conducted in deionized water at room temperature, highlighting a greener synthetic route that avoids the use of harsh organic solvents and high temperatures. mdpi.com The formation of this compound via precipitation in aqueous solutions also aligns with green chemistry principles by offering a simple and efficient separation of the product, potentially minimizing the need for energy-intensive purification steps. google.comgoogle.com

Advanced Structural Elucidation and Solid State Investigations of Ammonium Tetraphenylborate

Crystallographic Analyses of Ammonium (B1175870) Tetraphenylborate (B1193919)

The precise arrangement of atoms and ions within the crystal lattice of ammonium tetraphenylborate has been a subject of detailed investigation, employing advanced diffraction techniques to understand its unique structural characteristics.

Neutron diffraction has been a particularly powerful tool for elucidating the crystal structure of this compound, primarily because of its ability to accurately locate the positions of hydrogen atoms, which is challenging with X-ray diffraction. Studies have been conducted at multiple temperatures to observe the effects of thermal energy on the structure.

Key findings from neutron diffraction analyses at 20 K and 293 K reveal that the compound crystallizes in the tetragonal space group I-42m. nih.gov At both cryogenic (20 K) and room temperature (293 K), the fundamental structure remains consistent. nih.gov The ammonium ion exhibits significant large-amplitude motions even at 20 K, indicating a very low rotational barrier within the crystal lattice. nih.govaip.org This motion allows the N-H vectors of the ammonium ion to effectively sample the entire face of the surrounding phenyl rings. nih.gov

Table 1: Crystallographic Data from Neutron Diffraction

| Parameter | Value (at 293 K) | Value (at 20 K) |

|---|---|---|

| Crystal System | Tetragonal | Tetragonal |

| Space Group | I-42m | I-42m |

| a, b (Å) | 11.229 (2) | 11.1208 |

| c (Å) | 8.080 (3) | 8.0033 |

| Z | 2 | 2 |

Data sourced from crystallographic studies. nih.gov

Table 2: Unit Cell Parameters from X-ray and Neutron Diffraction

| Parameter | Value |

|---|---|

| Hermann-Mauguin space group symbol | I -4 2 m |

| a | 11.1208 Å |

| b | 11.1208 Å |

| c | 8.0033 Å |

| α, β, γ | 90.00 ° |

| Z | 2 |

Data sourced from the Crystallography Open Database. nih.gov

A significant finding from both neutron diffraction and spectroscopic studies is the specific orientation of the ammonium (NH₄⁺) ion. nih.govresearchgate.net The ammonium ion resides at a site of D₂d symmetry. researchgate.net In the time-averaged structure, all four N-H vectors of the ammonium cation are directed toward the midpoints of the π-electron systems of the phenyl rings of four neighboring tetraphenylborate anions. nih.govresearchgate.net This orientation is consistent with a model based on Coulombic interactions. researchgate.netcdnsciencepub.com Despite this defined orientation, infrared spectroscopy studies suggest that the potential field created by the surrounding phenyl rings offers little resistance to the bending and librational (rotational oscillation) motions of the ammonium ion, indicating a state of nearly free rotation. aip.orgresearchgate.net

The crystal packing of this compound is characterized by a highly ordered, alternating arrangement of ammonium cations and tetraphenylborate anions, which form distinct columns within the lattice. researchgate.net This arrangement maximizes the electrostatic interactions between the oppositely charged ions. The distances between the ions are exceptionally short, indicative of strong interactions. nih.gov The distance from the nitrogen atom of the ammonium ion to the midpoint (M) of the aromatic phenyl ring is measured to be 3.023 Å. nih.gov

Table 3: Key Interionic Distances in this compound

| Measurement | Distance (Å) |

|---|---|

| N···M (Nitrogen to Phenyl Midpoint) | 3.023 |

| H···M (Hydrogen to Phenyl Midpoint) | 2.067 |

M represents the geometric midpoint of the phenyl ring. Data from neutron diffraction studies. nih.gov

Intermolecular Interactions within this compound Crystal Structures

The structural arrangement of this compound is stabilized by a unique network of non-covalent interactions, particularly unconventional hydrogen bonds involving the phenyl rings of the anion.

Studies of Cation-Arene Interactions, Including Cation-π Interactions, with the Tetraphenylborate Anion

The interaction between the ammonium cation and the tetraphenylborate anion in the solid state is a well-documented example of cation-π interactions, specifically involving N-H···π hydrogen bonds. cdnsciencepub.com Neutron diffraction studies at both 20 K and 293 K have provided definitive evidence for the nature of this interaction. nih.gov In the crystal structure of this compound, the ammonium ion is situated at a site of D2d symmetry. researchgate.net All four N-H vectors of the ammonium cation are oriented to point directly at the midpoints of the phenyl rings of the four surrounding tetraphenylborate anions. nih.govresearchgate.net This orientation is consistent with expectations from a simple model based on Coulombic interactions. researchgate.net

These N-H···π bonds are characterized by exceptionally short contact distances. nih.gov The distance from the hydrogen atom to the midpoint (M) of the aromatic ring (H···M) is 2.067 Å, and the corresponding distance from the nitrogen atom to the ring midpoint (N···M) is 3.023 Å. nih.gov Such interactions are a primary organizing force in the crystal lattice, forming whenever the opportunity arises, even if the resulting bonding geometry is not perfectly ideal. cdnsciencepub.com The phenyl groups of the anion effectively act as π-system acceptors for these hydrogen bonds. cdnsciencepub.com Mass spectrometry has also been utilized as a tool to explore and confirm cation-pi interactions between ammonium ions and arene systems like the tetraphenylborate anion. tandfonline.comumsl.edu

Table 1: Interatomic Distances in this compound

| Interaction | Atoms Involved | Distance (Å) |

|---|---|---|

| Cation-π (H to Ring Midpoint) | H ··· M | 2.067 |

| Cation-π (N to Ring Midpoint) | N ··· M | 3.023 |

Data sourced from neutron diffraction studies. nih.gov

Influence of the Tetraphenylborate Anion on Ammonium Ion Conformation and Bonding

The surrounding tetraphenylborate anions have a measurable, albeit modest, influence on the ammonium cation. researchgate.net Infrared spectroscopy of isotopic ammonium ions at temperatures ranging from 10 K to room temperature reveals that the effect of the anion on the strength of the N-H bond is small. researchgate.net This is evidenced by the minimal change in the N-H stretching frequency, which is a sensitive indicator of bond strength. researchgate.net

Furthermore, these spectroscopic studies indicate that the distortion of the ammonium ion from its ideal tetrahedral (Td) symmetry is only slight. researchgate.net Despite the small perturbation of the N-H bond, the interaction is definitively classified as hydrogen bonding. researchgate.net A key finding from neutron diffraction studies is that even at a very low temperature of 20 K, the ammonium ion undergoes large-amplitude motions. nih.gov This dynamic behavior allows the N-H vectors to sample the entire face of the aromatic system, not just a single fixed point. nih.gov This suggests that the potential field created by the four surrounding phenyl rings offers little resistance to the bending and librational (librational) movements of the ammonium ion. researchgate.net

Table 2: Summary of Anion's Influence on Ammonium Cation

| Parameter | Observation | Implication |

|---|---|---|

| N-H Stretching Frequency | Small, temperature-independent effect | Minor influence on N-H bond strength |

| Cation Symmetry | Slight distortion from Td | Anion environment causes minimal structural perturbation |

| Cation Motion | Large-amplitude bending and libration | Low rotational barrier imposed by surrounding phenyl rings |

Information compiled from infrared spectroscopy and neutron diffraction data. nih.govresearchgate.net

Conformational Analysis of the Tetraphenylborate Anion within Ionic Lattices

In the ammonium salt, the anion's structure is relatively consistent across different temperatures, as shown by studies at 293 K and 20 K. nih.gov The fundamental conformation of the tetraphenylborate anion is also observed to be very similar in other simple ionic salts, such as potassium tetraphenylborate and tetramethylammonium (B1211777) tetraphenylborate, indicating a degree of conformational rigidity for the anion itself. researchgate.net The primary forces governing its specific orientation within the this compound lattice are the directional N-H···π hydrogen bonds that place the ammonium ions in channels formed by the anionic supramolecular mesh. researchgate.netresearchgate.net

Table 3: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Formula | C24H24BN |

| Crystal System | Tetragonal |

| Space Group | I -4 2 m |

| a (Å) | 11.1208 |

| b (Å) | 11.1208 |

| c (Å) | 8.0033 |

| α (°) | 90.00 |

| β (°) | 90.00 |

| γ (°) | 90.00 |

Data from crystallographic studies at 20 K. nih.gov

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Potassium tetraphenylborate |

Spectroscopic and Spectrometric Investigations of Ammonium Tetraphenylborate

Nuclear Magnetic Resonance (NMR) Spectroscopy of Ammonium (B1175870) Tetraphenylborate (B1193919) Systems

Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information to vibrational spectroscopy, offering detailed insights into the electronic environment of specific nuclei within the ammonium tetraphenylborate structure.

In solution, this compound dissociates into the ammonium (NH₄⁺) cation and the tetraphenylborate (B(C₆H₅)₄⁻) anion. The ¹H and ¹³C NMR spectra, therefore, show distinct signals for each ion.

The ¹H NMR spectrum of the tetraphenylborate anion typically exhibits multiplets in the aromatic region, generally between δ 6.8 and 7.5 ppm. These signals correspond to the ortho, meta, and para protons of the four phenyl rings attached to the central boron atom.

The ammonium ion protons are often observed as a triplet in the ¹H NMR spectrum due to coupling with the ¹⁴N nucleus (spin I = 1). The chemical shift is sensitive to solvent and concentration but typically appears around δ 7.0-7.5 ppm in solvents like DMSO-d₆.

The ¹³C NMR spectrum of the tetraphenylborate anion shows characteristic signals for the phenyl carbons. The ipso-carbon (the carbon directly attached to boron) is observed as a broad signal due to quadrupolar relaxation of the boron nucleus. The other aromatic carbons (ortho, meta, para) appear at distinct chemical shifts, typically in the range of δ 120-140 ppm.

| Nucleus | Ion | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | B(C₆H₅)₄⁻ | 6.8 - 7.5 | Multiplet | Signals for ortho, meta, and para protons of the phenyl rings. |

| ¹H | NH₄⁺ | ~7.0 - 7.5 (in DMSO-d₆) | Triplet | Coupling to ¹⁴N (I=1). |

| ¹³C | B(C₆H₅)₄⁻ | 120 - 140 | Multiple Signals | Signals for ortho, meta, and para carbons. |

| ¹³C | B(C₆H₅)₄⁻ | ~164 (ipso) | Broad Singlet | Signal for the carbon atom directly bonded to boron. |

¹¹B NMR is a highly effective technique for studying the tetraphenylborate anion and its potential decomposition products. The tetra-coordinate boron in the stable tetraphenylborate anion gives a characteristic sharp signal in the ¹¹B NMR spectrum at approximately -6.0 to -7.0 ppm (relative to BF₃·OEt₂). sdsu.edu

This technique is particularly valuable for monitoring the degradation of the tetraphenylborate anion, which can be catalyzed by various metals. science-and-fun.de The decomposition pathway involves the sequential loss of phenyl groups, leading to the formation of lower phenylborates such as triphenylborane (B1294497) (Ph₃B) and diphenylborinic acid (Ph₂BOH). These decomposition products have distinct ¹¹B NMR chemical shifts, allowing for their identification and quantification during the reaction. science-and-fun.de For instance, phenylboronic acid species (PhB(OH)₂) typically appear in the range of -6.5 to -8.0 ppm. science-and-fun.de

¹⁵N NMR spectroscopy can be used to study the ammonium cation. The chemical shift of the ¹⁵N nucleus in the ammonium ion is influenced by the counter-ion and the solvent. In aqueous solutions of various ammonium salts, the ¹⁵N resonance shifts to lower field (downfield) as the concentration of the anion increases. tandfonline.com For primary aliphatic ammonium ions, the ¹⁵N chemical shift generally falls within the range of 20 to 60 ppm (referenced against liquid ammonia).

The use of isotopic labeling, particularly deuterium (B1214612) (D) and ¹⁵N, has been instrumental in elucidating the fine details of the structure and dynamics of the ammonium ion in this compound.

In infrared spectroscopy , studies often employ samples containing a low concentration (e.g., 0.5%) of deuterium, resulting in the formation of the NH₃D⁺ probe ion. rsc.org The vibrations of this isolated ion are simpler to analyze than those of NH₄⁺ and are highly sensitive to the symmetry of the crystal site it occupies. These studies have confirmed that the ammonium ion experiences a potential field of low resistance to its bending and librational motions. rsc.orgacs.orgrsc.org

In NMR spectroscopy , ¹⁵N labeling of the ammonium ion (¹⁵NH₄⁺) provides a spin I = ½ nucleus, which is more favorable for high-resolution NMR than the quadrupolar ¹⁴N (I = 1) nucleus. The ¹H NMR spectrum of the ¹⁵NH₄⁺ ion shows a characteristic doublet (due to coupling with the single ¹⁵N nucleus), in contrast to the triplet observed for ¹⁴NH₄⁺. This distinct pattern allows for the unambiguous tracking of the ¹⁵N-labeled ammonium ion in various chemical or biological systems. This technique has been used to demonstrate that the precipitation of ammonium with sodium tetraphenylborate is a reliable method for isolating ammonium for stable isotope analysis, as it does not cause isotopic fractionation. nih.govhuji.ac.il

Electrochemical Behavior and Applications of Tetraphenylborate Based Systems

Fundamental Electrochemical Studies of the Tetraphenylborate (B1193919) Ion

The electrochemical behavior of the tetraphenylborate ion (BPh₄⁻) has been a subject of detailed investigation, providing insights into its redox properties and reaction mechanisms under various conditions.

Cyclic Voltammetry and Coulometry Investigations

Cyclic voltammetry and coulometry studies have been instrumental in characterizing the electrochemical oxidation of the tetraphenylborate ion. researchgate.netrsc.org In non-aqueous solvents like dichloromethane, the BPh₄⁻ ion undergoes a one-electron, quasi-reversible oxidation. researchgate.netrsc.org However, in many other solvents, the oxidation process is more complex and often irreversible, complicated by subsequent chemical reactions that follow the initial electron transfer. researchgate.netrsc.orgrsc.org

Investigations using a glassy carbon electrode show that the anodic peak potential (Eₚₐ) for the oxidation of BPh₄⁻ is highly dependent on the solvent used. rsc.org For instance, at a scan rate of 50 mV s⁻¹, the Eₚₐ is observed at 0.41 V versus a Saturated Calomel Electrode (SCE) in water, while it shifts to 0.94 V vs. SCE in dimethylformamide. rsc.org In most solvents studied, with the exception of dichloromethane, the cyclic voltammograms are characterized by the complete absence of a cathodic peak, indicating the irreversible nature of the oxidation process. rsc.org

Coulometric titration is another key technique applied to tetraphenylborate, often for the quantitative determination of ions like potassium, rubidium, and cesium. jst.go.jpacs.orgacs.org This method involves the precipitation of the target ion with tetraphenylborate, followed by the titration of the excess tetraphenylborate or the dissolved precipitate with electrolytically generated silver ions. jst.go.jpacs.org The endpoint of the titration can be detected using amperometric or potentiometric methods. jst.go.jp Studies have shown that this technique can determine micro-quantities of these ions with high precision, typically with an error of less than 1%. jst.go.jp

Solvent Effects on Redox Potentials and Reaction Mechanisms of Tetraphenylborate

The solvent plays a critical role in modulating the redox potential and influencing the reaction pathway of the tetraphenylborate ion. researchgate.netrsc.orgwikipedia.org The significant variation in the anodic peak potential across different solvents points to strong interactions between the solvent and the electrochemically generated species. researchgate.netrsc.orgrsc.org

The electrochemical oxidation of BPh₄⁻ is proposed to initially form a tetraphenylboron radical (BPh₄•). In a solvent like dichloromethane, this process is a straightforward one-electron transfer. researchgate.netrsc.org However, in other solvents such as water, methanol, acetonitrile, and dimethylformamide, the oxidation is complicated by follow-up reactions. researchgate.netrsc.org It has been suggested that the solvent molecule (S) can react with the initially formed triphenylborane (B1294497) (BPh₃), leading to the formation of an adduct (S–BPh₃). researchgate.netrsc.org Coulometric data in these solvents indicate a disproportionation of this adduct. researchgate.netrsc.org

The polarity of the solvent also affects the partitioning and behavior of the tetraphenylborate ion at interfaces. For example, reducing the polarity of the aqueous phase by adding ethylene (B1197577) glycol lessens the partitioning of BPh₄⁻ into lipid bilayer membrane interfaces. nih.gov This is attributed to the lowering of the chemical potential of the ion in the less polar medium. nih.gov The table below, derived from experimental data, illustrates the significant effect of the solvent on the anodic peak potential of the tetraphenylborate ion. rsc.org

| Solvent | Anodic Peak Potential (Eₚₐ) vs. SCE (V) |

| Water | 0.41 |

| Methanol | 0.60 |

| Ethanol | 0.64 |

| Acetone (B3395972) | 0.81 |

| Acetonitrile | 0.85 |

| Dimethylformamide (DMF) | 0.94 |

Data obtained at a glassy carbon electrode with a scan rate of 50 mV s⁻¹.

Ion Transfer Mechanisms Across Liquid-Liquid Interfaces Involving Quaternary Ammonium (B1175870) Ions and Tetraphenylborate

The interface between two immiscible electrolyte solutions (ITIES) provides a unique environment for studying ion transfer reactions. Salts composed of large hydrophobic ions, such as tetrabutylammonium (B224687) tetraphenylborate (TBATPB), are often used to create these polarized interfaces. epfl.ch In such a system, for example between water and 1,2-dichloroethane, the TBATPB salt is dissolved in the organic phase, while a hydrophilic salt like potassium chloride is dissolved in the aqueous phase. epfl.ch

The transfer of ions across this interface can be driven by an externally applied Galvani potential difference. epfl.ch The structure of the ITIES is often modeled as two back-to-back diffuse Gouy-Chapman layers, with the potential distribution being a key factor in the ion transfer mechanism. epfl.ch Hydrophobic ions in the organic phase, like tetraphenylborate and quaternary ammonium cations, are likely to be specifically adsorbed at the interface. epfl.ch This adsorption can occur through the formation of interfacial ion pairs, and the nature of the counterion in the aqueous phase can influence the interfacial capacitance. epfl.ch Computer modeling, including molecular dynamics simulations, has been employed to understand the specifics of ion transfer across the liquid-liquid interface. dtic.mil

Development of Ammonium Ion-Selective Electrodes (ISEs) and Sensors

The detection and quantification of ammonium ions (NH₄⁺) are critical in environmental monitoring, clinical analysis, and industrial processes. Ion-selective electrodes (ISEs) based on tetraphenylborate derivatives play a vital role in these applications, offering a sensitive and selective means of measurement. ntsensors.comnico2000.net

Design and Fabrication of Sensor Membranes (e.g., Polymeric, Microfluidic)

The core component of an ammonium ISE is the ion-selective membrane, which is designed to selectively interact with and transport ammonium ions. These membranes are typically polymeric, with polyvinyl chloride (PVC) being a common matrix material. nico2000.net

The design of these membranes involves several key components:

Polymer Matrix: Provides mechanical stability and houses the other components. PVC is widely used. nico2000.net

Ionophore: A neutral carrier or ion-exchanger that selectively binds to the target ion (NH₄⁺). Nonactin and other macrotetracyclic antibiotics are highly effective ionophores for ammonium.

Ionic Additives: Anionic sites, often derivatives of tetraphenylborate, are incorporated into the membrane. These additives, such as potassium tetrakis(4-chlorophenyl)borate, serve to reduce the membrane resistance, improve the electrode's response slope, and enhance selectivity by creating a permselective environment that favors cation transport.

Plasticizer: A solvent mediator that dissolves the membrane components and ensures the mobility of the ionophore and ionic sites within the polymer matrix.

The fabrication of these membranes involves dissolving the components in a suitable solvent, such as tetrahydrofuran, and then casting the solution to allow the solvent to evaporate, leaving a thin, flexible membrane.

Recent advancements have focused on the miniaturization of these sensors using microfluidic technology. rsc.orgrsc.org Microfluidic chips can incorporate polymeric ion-selective membranes for ammonium detection. rsc.orgrsc.orgresearchgate.net In some designs, a polymer liquid doped with an ammonium ionophore is injected into a microchannel, where it forms a series of membranes stabilized by surface tension forces. rsc.orgrsc.org These micro-sensors offer several advantages, including low sample consumption, rapid response times (as fast as 4 seconds), and high sensitivity, with detection limits reaching the parts-per-billion (ppb) level. rsc.orgrsc.org All-solid-state ammonium ISEs have also been fabricated through electropolymerization on screen-printed electrodes, offering a simple and scalable method for producing robust sensors. mdpi.com

Ionophore Interactions and Selectivity Optimization (e.g., Nonactin-based systems, K+ Interference)

The efficacy of ammonium ion-selective electrodes (ISEs) frequently hinges on the specific interactions between the ionophore and the target ammonium (NH₄⁺) ion, alongside strategies to minimize interference from other ions, particularly potassium (K⁺). rsc.org Nonactin, a macrotetrolide antibiotic ionophore, is widely used in these systems due to its pronounced affinity for ammonium ions. rsc.org However, the chemical similarity and comparable ionic radii of ammonium and potassium ions pose a significant challenge, often leading to potassium interference, which can compromise the accuracy of ammonium detection. uoregon.edunih.gov

Optimizing the selectivity of these sensors is a primary area of research. The selectivity of an ISE is quantified by the potentiometric selectivity coefficient, which indicates the sensor's preference for the target ion over an interfering ion. A key strategy for enhancing selectivity involves modifying the composition of the polymeric membrane in which the ionophore is embedded. rsc.org By adjusting the concentrations of components like the polymer matrix (e.g., polyvinyl chloride), plasticizers, and the ionophore itself, the sensor's response can be fine-tuned to favor ammonium over potassium. researchgate.net

Research has demonstrated that while nonactin-based sensors are susceptible to K⁺ interference, especially when potassium concentrations are significantly higher than ammonium levels, they remain effective for many applications, including water quality assessment and clinical analysis. rsc.org To overcome the inherent limitations of nonactin, alternative ionophores have been designed and synthesized. For instance, a 19-membered crown compound (TD19C6) has shown superior selectivity for NH₄⁺ over K⁺ compared to nonactin, offering a pathway to developing more accurate and reliable ammonium sensors for complex sample matrices. nih.gov

Analytical Performance Metrics of Ammonium Sensors (Sensitivity, Detection Range, Response Time, Stability)

The analytical performance of ammonium sensors built upon tetraphenylborate-based systems is assessed by several critical metrics that determine their suitability for various applications.

Sensitivity: The sensitivity of an ion-selective electrode is reflected in its potentiometric response to changes in ion concentration. These sensors typically exhibit a Nernstian or near-Nernstian slope, which for a monovalent ion like ammonium at room temperature is approximately 54 ± 5 mV per decade change in concentration. ntsensors.com This high sensitivity allows for the detection of small variations in ammonium levels. dol-sensors.com

Detection Range: The detection range defines the concentration span over which the sensor provides a reliable and linear response. Ammonium sensors based on tetraphenylborate systems can operate over a wide range, often from as low as 5x10⁻⁶ mol/L to 0.5 mol/L (0.09 to 9000 mg/L). ntsensors.com This broad range makes them adaptable for diverse environments, from environmental monitoring of surface water to industrial process control. researchgate.netysi.com

Response Time: A rapid response time is essential for real-time monitoring and control applications. These sensors are known for their quick response, typically reaching a stable reading within seconds to a minute after being introduced to a sample. researchgate.netmdpi.com For example, some sensors have reported response times as fast as 12 seconds. researchgate.net

Stability: Long-term stability is crucial for ensuring consistent and reliable measurements over time. The stability of these sensors is influenced by factors such as the durability of the membrane and the gradual leaching of its components. Well-fabricated sensors can maintain their performance for extended periods, from several weeks to months, minimizing the need for frequent recalibration. researchgate.net

Table 1: Typical Analytical Performance of Ammonium Sensors This interactive table summarizes the key performance metrics for ammonium ion-selective electrodes based on tetraphenylborate systems.

| Metric | Typical Performance Value | Source |

|---|---|---|

| Sensitivity (Slope) | 54 ± 5 mV/decade | ntsensors.com |

| Detection Range | 5x10⁻⁶ to 0.5 mol/L | ntsensors.com |

| Response Time | < 60 seconds | researchgate.net |

| Stability | Several weeks to months | researchgate.net |

Electrochemical Applications in Material Science (e.g., Polymer Chemistry, Interfacial Science)

The utility of tetraphenylborate compounds extends into material science, where their unique electrochemical properties are leveraged in fields like polymer chemistry and interfacial science.

In polymer chemistry , tetraphenylborate anions can be incorporated into polymer solid-state conductors. Their presence can enhance ionic conductivity, a critical property for the development of solid electrolytes used in batteries and other electrochemical devices. rsc.org The large size and delocalized negative charge of the tetraphenylborate anion contribute to a higher transference number for the cation (e.g., Li⁺), meaning the cation carries a larger fraction of the total ionic current. This leads to more efficient charge transport. rsc.org The electrochemical stability of tetraphenylborate is also advantageous, allowing it to function within a wide voltage window, which is essential for high-energy-density battery applications. rsc.org

In interfacial science , the tetraphenylborate ion is a subject of study in understanding the fundamental processes that occur at the interface between two immiscible liquids, such as water and an organic solvent. researchgate.net The transfer of ions across these interfaces is a key process in areas like electrocatalysis, environmental remediation, and biological systems. The electrooxidation of the tetraphenylborate ion has been studied using techniques like cyclic voltammetry to probe the thermodynamics and kinetics of ion transfer. researchgate.netrsc.org These studies provide insights into how the structure of the interface and the nature of the solvent affect ion transport, which is crucial for designing more efficient separation and sensing technologies. pku.edu.cnanl.gov

Catalytic Applications and Mechanisms Involving Ammonium Tetraphenylborate

Role as Cocatalyst in Olefin Polymerization

In the realm of olefin polymerization, particularly with metallocene and post-metallocene catalysts, ammonium (B1175870) tetraphenylborate (B1193919) derivatives function as crucial cocatalysts or activators. They are instrumental in generating the catalytically active cationic metal species from a neutral precatalyst.

Comparison of Ammonium Tetrakis(pentafluorophenyl)borate (B1229283) with Traditional Cocatalysts (e.g., Methylaluminoxane)

Ammonium tetrakis(pentafluorophenyl)borate, [NH₄][B(C₆F₅)₄], and its substituted analogues have been extensively investigated as alternatives to the traditional cocatalyst, methylaluminoxane (MAO). mdpi.comdntb.gov.uaresearchgate.netnih.gov MAO, while effective, is required in large excess (Al/metal ratio > 100), is expensive, and has a poorly defined structure. nih.gov In contrast, borate (B1201080) cocatalysts can be used in near-stoichiometric amounts, offering significant economic and practical advantages. nih.gov

Perfluoroaryl borates, like ammonium tetrakis(pentafluorophenyl)borate, are considered a new generation of cocatalysts and ideal substitutes for MAO. mdpi.com They have demonstrated excellent performance and high catalytic activity in olefin polymerization, often under milder reaction conditions. mdpi.comdntb.gov.ua For instance, in the coordinative chain transfer polymerization of ethylene (B1197577), a Zr catalytic system using dimethylanilinium tetrakis(pentafluorophenyl)borate (DMAB) as a cocatalyst achieved an activity of 11,500 kg mol⁻¹ h⁻¹, significantly higher than that reported with MAO. mdpi.com Similarly, in the copolymerization of ethylene and 1-octene, the use of N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate (MDOAB) as a cocatalyst resulted in high copolymerization activity (19,000 kg mol⁻¹ h⁻¹), outperforming modified methylaluminoxane (MMAO) (7800 kg mol⁻¹ h⁻¹). mdpi.com

| Cocatalyst | Typical Metal Ratio | Key Advantages | Key Disadvantages |

| Methylaluminoxane (MAO) | > 100 | Well-established, effective for a wide range of catalysts. | High cost, required in large excess, poorly defined structure, potential for catalyst poisoning by free trialkylaluminum. nih.govmdpi.com |

| Ammonium Tetrakis(pentafluorophenyl)borate Derivatives | ~1 | High activity, used in stoichiometric amounts, well-defined structure, lower cost in many applications. | Sensitivity to impurities, solubility issues in some hydrocarbon solvents. nih.gov |

Activation Mechanisms of Metallocene Catalysts by Ammonium Tetraphenylborate Derivatives

The activation of metallocene precatalysts (typically dialkyl or dihalide complexes) by this compound derivatives is a critical step in generating the catalytically active species for olefin polymerization. mdpi.comresearchgate.net The general mechanism involves the abstraction of an alkyl group (or a halide after an initial alkylation step) from the metallocene by the borate cocatalyst, leading to the formation of a cationic metallocene complex and a non-coordinating borate anion. mdpi.commdpi.com

The activation process can be summarized in the following steps:

Alkylation of the Metal Center : If the precatalyst is a dihalide complex, it is first alkylated by an alkylating agent, such as trialkylaluminum. mdpi.com

Protonolysis or Alkyl Abstraction : The ammonium cation of the borate salt protonates one of the alkyl groups on the metallocene, releasing a neutral alkane and forming the cationic metallocene active species. nih.gov Alternatively, a trityl cation from a borate salt like trityl tetrakis(pentafluorophenyl)borate can directly abstract an alkyl group. nih.gov

Formation of the Ion Pair : The resulting cationic metal center is stabilized by the weakly coordinating tetraphenylborate anion, forming an ion pair that is the active catalyst for polymerization. mdpi.com

The non-coordinating nature of the perfluorinated tetraphenylborate anion is crucial, as it prevents strong coordination to the cationic metal center, leaving a vacant site for the coordination and insertion of olefin monomers. northwestern.edu

Influence on Catalytic Activity and Resultant Polymer Properties

The choice of cocatalyst, including different this compound derivatives, significantly influences both the catalytic activity and the properties of the resulting polymer. mdpi.comresearchgate.net The structure of the cation and the anion of the borate activator can impact the stability and reactivity of the active species. mdpi.comnorthwestern.edu

For instance, the use of highly pure and soluble ammonium tetrakis(pentafluorophenyl)borates with long alkyl chains on the ammonium cation, such as [Me(C₁₈H₃₇)₂N-H]⁺[B(C₆F₅)₄]⁻, has been shown to lead to highly active species for ethylene/1-octene copolymerization in aliphatic hydrocarbon solvents. nih.gov The improved solubility of these activators in the polymerization medium can lead to higher catalyst efficiency compared to less soluble activators that may require a large excess to achieve optimal productivity. nih.gov

The nature of the borate anion also plays a critical role. The polymerization activity of zirconocene catalysts has been observed to reach a maximum when using borate anions with bulky substituents on the phenyl rings, such as B(C₆F₄TBS)₄⁻ and B(C₆F₄TIPS)₄⁻, which are even less coordinating than [B(C₆F₅)₄]⁻. northwestern.edu The properties of the polymer, such as molecular weight, molecular weight distribution, and comonomer incorporation, are all affected by the specific catalyst-cocatalyst system employed. mdpi.com

Free Radical Initiation and Polymerization using Tetraphenylborate Salts as Photoinitiators

Tetraphenylborate salts, including ammonium derivatives, can function as efficient photoinitiators for free radical polymerization. acs.org Their activity is based on a photoinduced electron transfer (PET) mechanism. When combined with a suitable light-absorbing molecule (a chromophore or sensitizer), the tetraphenylborate anion can act as an electron donor upon excitation of the chromophore. acs.orgnih.gov

The general mechanism is as follows:

Photoexcitation : The sensitizer absorbs light and is promoted to an excited state.

Electron Transfer : The excited sensitizer accepts an electron from the tetraphenylborate anion, generating a radical anion of the sensitizer and a tetraphenylboranyl radical.

Radical Generation : The unstable tetraphenylboranyl radical rapidly decomposes to form a triphenylborane (B1294497) and a phenyl radical.

Initiation : The generated phenyl radical is a highly reactive species that can initiate the polymerization of vinyl monomers.

The efficiency of this process is dependent on the reduction potential of the chromophore. Tetraphenylborate salts become particularly effective photoinitiators when the reduction potential of the chromophore is near -1.3 V (vs SCE). acs.org In such cases, their efficiency can be comparable to that of the more reactive triphenylbutylborate salts. acs.org

Application in Transesterification Reactions for Polymer Compatibilization

Quaternary this compound salts, such as tetrabutylammonium (B224687) tetraphenylborate (TBATPB), have been utilized as catalysts to promote transesterification reactions in polymer blends. utm.myresearchgate.net This approach is particularly effective for improving the compatibility of immiscible polymers like polylactic acid (PLA) and polycarbonate (PC). utm.myresearchgate.net

In the presence of a compatibilizer like triacetin and a catalyst such as TBATPB, interchange reactions can occur at the interface between the two polymer phases during melt blending. utm.my These transesterification reactions lead to the formation of PLA-PC copolymers in situ. researchgate.net These copolymers act as compatibilizers, reducing the interfacial tension between the PLA and PC phases, leading to a finer and more stable morphology.

The addition of TBATPB as a catalyst accelerates these interchange reactions. utm.my This enhanced compatibility results in improved mechanical properties of the blend, such as increased Young's modulus and elongation at break. utm.my Dynamic mechanical analysis of such compatibilized blends often reveals a new glass transition temperature intermediate between those of the parent polymers, providing evidence for the formation of a copolymer and increased miscibility. utm.myresearchgate.net

Oxidative Addition of Ammonium and Iminium Tetraphenylborates to Low-Valent Metal Complexes

Ammonium and iminium tetraphenylborate salts can react with low-valent transition metal complexes through oxidative addition, a fundamental reaction in organometallic chemistry. acs.orgacs.org This process involves the cleavage of a bond within the ammonium or iminium cation and the addition of the resulting fragments to the metal center, which is formally oxidized in the process. acs.orgacs.org

Studies have shown that these reactions can proceed with high selectivity, allowing for the targeted activation of specific bonds. For example, the reaction of allylthis compound with a low-valent nickel complex, (Cy₃P)₂Ni(η²-CO₂), results in the selective cleavage of a C-N bond, leading to the formation of a cationic π-allyl-nickel complex. acs.orgacs.org In contrast, the reaction with benzyliminium tetraphenylborate under similar conditions can lead to the selective activation of an N-H bond. acs.orgacs.org

This chemistry provides a novel and convenient synthetic route to cationic organometallic complexes that might be difficult to access through other methods. acs.orgacs.org The ability to selectively activate N-C or N-H bonds in ammonium and iminium salts by reaction with low-valent metal complexes highlights the potential of these tetraphenylborate salts as reagents in synthetic organometallic chemistry. acs.orgacs.org

Ammonium Tetraphenylborates as Intra- and Inter-molecular Proton-Transfer Agents

This compound and its alkyl-substituted derivatives have demonstrated utility as effective agents for both intramolecular and intermolecular proton transfer, influencing reactions through the distinct reactivity of the ammonium cation and the tetraphenylborate anion. Research in this area, particularly the work of Aresta and Quaranta, has elucidated the mechanisms by which these salts facilitate proton transfer, leading to the transformation of various substrates.

Anhydrous alkylammonium tetraphenylborates can be synthesized in high yields under mild conditions from the corresponding amines and sodium tetraphenylborate, a reaction promoted by the presence of carbon dioxide. For trialkylammonium salts, a suitable external proton source is also required. This synthetic approach has been extended to prepare crown ether complexes of primary alkylammonium tetraphenylborates.

The behavior of these salts as proton-transfer agents is highly dependent on the solvent environment. In non-coordinating or weakly coordinating solvents such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF), alkylammonium tetraphenylborates can undergo an intramolecular protolytic cleavage of a boron-carbon bond. This process involves the transfer of a proton from the ammonium cation to one of the phenyl groups of the tetraphenylborate anion, resulting in the formation of benzene and a trialkylamine-triphenylborane adduct (RR′R″N–BPh₃).

Conversely, in a coordinating solvent like acetone (B3395972), the proton transfer mechanism shifts from intramolecular to intermolecular. In this scenario, mono- and di-alkylammonium tetraphenylborates readily transfer a proton to a solvent molecule. This intermolecular proton transfer leads to the formation of the corresponding iminium tetraphenylborate salts in high yields. The reactivity of these alkylammonium tetraphenylborates can be significantly altered by the presence of a complexing agent that strongly coordinates the cation, thereby inhibiting the proton-transfer process.

Detailed Research Findings on Proton-Transfer Reactions

The study by Aresta and Quaranta provides detailed insights into the conditions and outcomes of these proton-transfer reactions. Their findings are summarized in the following tables, which detail the intramolecular and intermolecular proton-transfer reactions of various alkylthis compound salts.

Table 1: Intramolecular Proton Transfer of Alkylammonium Tetraphenylborates This table outlines the intramolecular proton transfer from the ammonium cation to a phenyl group of the tetraphenylborate anion in dichloromethane, leading to the formation of benzene and an amine-triphenylborane adduct.

| Entry | Alkylammonium Salt | Reaction Time (h) | Temperature (°C) | Product (Adduct) | Yield (%) | ¹¹B NMR (δ, ppm) |

| 1 | (CH₃)₂NH₂BPh₄ | 48 | 20 | (CH₃)₂NH–BPh₃ | 95 | -1.5 |

| 2 | (C₂H₅)₂NH₂BPh₄ | 72 | 20 | (C₂H₅)₂NH–BPh₃ | 90 | -1.4 |

| 3 | (n-C₄H₉)₂NH₂BPh₄ | 96 | 20 | (n-C₄H₉)₂NH–BPh₃ | 85 | -1.3 |

Table 2: Intermolecular Proton Transfer of Alkylammonium Tetraphenylborates in Acetone This table details the intermolecular proton transfer from the ammonium cation to an acetone molecule, resulting in the formation of an iminium tetraphenylborate salt.

| Entry | Alkylammonium Salt | Reaction Time (h) | Temperature (°C) | Product (Iminium Salt) | Yield (%) | ¹H NMR (δ, ppm, N=CH) |

| 1 | CH₃NH₃BPh₄ | 24 | 20 | [CH₃N=C(CH₃)₂]BPh₄ | 98 | 8.1 |

| 2 | C₂H₅NH₃BPh₄ | 24 | 20 | [C₂H₅N=C(CH₃)₂]BPh₄ | 97 | 8.2 |

| 3 | (CH₃)₂NH₂BPh₄ | 48 | 20 | [(CH₃)₂N=C(CH₃)₂]BPh₄ | 92 | 7.9 |

These findings highlight the dual role of alkylammonium tetraphenylborates as proton-transfer agents, with the reaction pathway being tunable by the choice of solvent. The intramolecular pathway provides a route to amine-borane adducts, while the intermolecular pathway in the presence of a suitable proton acceptor like acetone allows for the synthesis of iminium salts. This reactivity underscores the potential of ammonium tetraphenylborates in catalytic processes where controlled proton transfer is a key step.

Analytical Methodologies Utilizing Ammonium Tetraphenylborate Precipitation

Quantitative Determination of Ammonium (B1175870) Ions

Ammonium tetraphenylborate's insolubility is leveraged for the isolation and quantification of ammonium ions from diverse matrices. This approach is particularly valuable in environmental and chemical analysis, offering alternatives to traditional methods.

Gravimetric analysis utilizes the precipitation of ammonium ions (NH₄⁺) with a solution of sodium tetraphenylborate (B1193919) (NaB(C₆H₅)₄) to form this compound (NH₄B(C₆H₅)₄). The low solubility of this precipitate allows for its separation, drying, and weighing to determine the original ammonium concentration. This method is effective but requires careful consideration of potential interferences. For instance, potassium ions (K⁺) also form an insoluble precipitate with tetraphenylborate and must be accounted for or removed prior to analysis to ensure accurate quantification of ammonium chegg.com. In soil analysis, a common approach involves precipitating both ions and then using a separate aliquot where ammonium is removed by heating under alkaline conditions to isolate and quantify the potassium precipitate, allowing for the calculation of the ammonium content by difference chegg.com.

While direct spectrophotometric determination of the this compound precipitate is not a standard method, the precipitation step is crucial for isolating ammonium before quantification by other means. Spectrophotometric methods for ammonium, such as the Berthelot reaction, typically involve the formation of a colored compound like indophenol (B113434) blue researchgate.netlew.ro. The precipitation with tetraphenylborate serves as an effective separation and concentration step, removing interfering substances from the sample matrix before the color-forming reaction is initiated.

The precipitation of this compound is a proven method for isolating ammonium from aqueous samples for analysis, particularly in environmental monitoring of groundwater. nih.govkisti.re.kr The technique is valued for its simplicity and efficiency compared to more labor-intensive methods nih.gov. To analyze low concentrations of ammonium typical in natural groundwater, a pre-concentration step such as freeze-drying the water sample is often necessary to achieve the required concentration for complete precipitation nih.govkisti.re.kr.

Beyond analysis, tetraphenylborate has been utilized for the remediation of contaminated water. A patented method describes the removal of ammonium ions and amines from water by treating it with sodium tetraphenylborate under acidic conditions google.com. An innovative application of this involves immobilizing the tetraphenylborate on polymer beads, which can be used in a packed bed to treat contaminated water streams effectively google.com.

A significant application of this compound precipitation is in the field of isotope geochemistry for the analysis of stable nitrogen isotope ratios (δ¹⁵N) in ammonium. This analysis is crucial for tracing nitrogen sources and understanding nitrogen cycle processes. The method involves the quantitative precipitation of ammonium from a sample using sodium tetraphenylborate nih.govutah.edu. The resulting this compound precipitate is then separated by filtration, dried, and analyzed using an elemental analyzer coupled to an isotope ratio mass spectrometer (EA-IRMS) nih.govutah.eduresearchgate.net.

This precipitation method offers a significant advantage by simplifying the sample preparation process, which is often work-intensive in traditional methods like ammonia (B1221849) diffusion nih.gov. Research has demonstrated its successful application to natural groundwater samples and for differentiating the ammonium and nitrate (B79036) components in fertilizers nih.govutah.edu. Studies have found that the method is precise and repeatable, though a consistent ¹⁵N enrichment of +0.65‰ has been observed in the measured isotope ratios, which must be corrected for nih.govresearchgate.net. The technique has been validated against the diffusion method, showing no significant difference in the determined isotope ratios for natural groundwater samples nih.gov.

| Feature | Tetraphenylborate (TPB) Precipitation Method | Diffusion Method (DM) |

|---|---|---|

| Principle | Precipitation of NH₄⁺ as insoluble NH₄B(C₆H₅)₄ followed by EA-IRMS analysis. nih.gov | Conversion of NH₄⁺ to gaseous NH₃, which is then trapped and analyzed. |

| Sample Preparation | Low laboratory effort; may require freeze-drying for dilute samples. nih.gov | Work-intensive and time-consuming. nih.gov |

| Accuracy | Provides precise δ¹⁵N measurements; a consistent ¹⁵N enrichment of +0.65‰ was noted. nih.govresearchgate.net | Established method used for comparison. nih.gov |

| Applicability | Efficient for natural groundwater and fertilizer samples. nih.govutah.edu | Widely used standard method. |

Preconcentration and Separation Techniques for Trace Metal Analysis

This compound also plays a role in analytical methods for trace metals, not as a direct precipitant for the metal, but as a component of a specialized adsorbent used for preconcentration and separation.

This technique is centered on the principle of ion-pair formation for the preconcentration of trace metal ions. The process involves reacting the target metal ion with a specific organic chelating agent to form a water-soluble complex cation. This complex cation then forms a water-insoluble ion-pair with the large tetraphenylborate anion (TPB⁻) researchgate.net.

This ion-pair can be effectively retained on an adsorbent composed of this compound supported on microcrystalline naphthalene (B1677914) researchgate.net. The adsorbent can be used in a batch method or packed into a column for a flow-through preconcentration system. This approach allows for the concentration of trace metals from large volumes of aqueous solution, significantly lowering the detection limits researchgate.net. The solid mass, consisting of the metal complex ion-pair and the adsorbent, is then easily separated by filtration for subsequent analysis researchgate.net. Similar methodologies have been developed for various metals, including iron, cobalt, and nickel, by forming ternary complexes with reagents like 2,2′-dipyridyl or 1,10-phenanthroline (B135089) and the tetraphenylborate anion, which are then extracted researchgate.net.

A specific application of the ion-pair preconcentration technique is the determination of trace amounts of lead. In this method, lead forms a complex cation with the organic reagent 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) researchgate.net. In the presence of the tetraphenylborate anion, this complex forms a water-insoluble ion-pair (Pb-5-Br-PADAP-TPB) researchgate.net.

This ion-pair is quantitatively adsorbed onto an this compound-naphthalene adsorbent packed in a column or mixed with microcrystalline naphthalene in a batch process researchgate.net. After filtration, the solid material containing the concentrated lead complex is dissolved in a small volume of an organic solvent, such as dimethylformamide. The concentration of lead is then determined using third derivative spectrophotometry, a technique that enhances the sensitivity and selectivity of the measurement researchgate.net. This method has proven effective for determining lead concentrations as low as 0.7 ng/mL from a 300 mL water sample, making it suitable for analyzing alloys and biological samples researchgate.net.

| Step | Description | Reference |

|---|---|---|

| 1. Complexation | Lead ions react with 5-Br-PADAP to form a water-soluble complex cation. | researchgate.net |

| 2. Ion-Pair Formation | The lead complex cation pairs with the tetraphenylborate (TPB⁻) anion to form a water-insoluble complex. | researchgate.net |

| 3. Preconcentration | The insoluble ion-pair is adsorbed onto an this compound-naphthalene adsorbent. | researchgate.net |

| 4. Elution | The solid mass is filtered and dissolved in dimethylformamide (DMF). | researchgate.net |

| 5. Determination | Lead concentration is measured by third derivative spectrophotometry. | researchgate.net |

Application in Atomic Absorption Spectrometric Determination of Trace Nickelrsc.org

This compound is utilized in a preconcentration method for the determination of trace amounts of nickel in various samples by atomic absorption spectrometry. google.com This method involves the formation of a nickel complex which is then adsorbed on an adsorbent column for subsequent analysis.

In this analytical procedure, nickel is quantitatively retained on an adsorbent consisting of this compound and naphthalene, combined with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP). google.com This retention occurs effectively within a pH range of 9.0 to 10.5. google.com The nickel complex, once formed, can be quantitatively adsorbed onto the this compound–naphthalene adsorbent packed in a column. google.com

After the adsorption step, the solid mass containing the nickel complex is eluted from the column and dissolved in dimethylformamide. google.com The concentration of nickel in the resulting solution is then determined using atomic absorption spectrometry. google.com This preconcentration technique allows for the analysis of nickel from a large volume of aqueous solution, enhancing the sensitivity of the determination. google.com The method has been optimized and validated for the determination of trace nickel in various standard samples, including alloys and biological samples. google.com

The analytical performance of this method demonstrates good linearity and sensitivity. Eight replicate determinations of a 5.0 ppm nickel solution yielded a mean absorbance of 0.096 with a relative standard deviation of 1.5%. google.com

Table 1: Analytical Parameters for Nickel Determination

| Parameter | Value |

| pH Range | 9.0–10.5 |

| Calibration Curve Linearity | 0.30–18 ppm |

| Mean Absorbance (at 5.0 ppm Ni) | 0.096 |

| Relative Standard Deviation (n=8) | 1.5% |

| Sensitivity for 1% Absorption | 0.23 µg ml⁻¹ |

Extraction of Amines from Aqueous Solutions using Tetraphenylborate Saltsgoogle.com

Tetraphenylborate salts are effectively used for the extraction of ammonia and various amines from aqueous solutions. google.com The underlying principle of this method is the reaction between an amine or ammonium ions in a slightly acidic aqueous solution and an aqueous solution of a tetraphenylborate salt, such as sodium tetraphenylborate. google.com This reaction leads to the formation of a thick, white, and immediate precipitate of the corresponding ammonium or amine tetraphenylborate salt. google.com

The resulting this compound precipitate is notably insoluble in water, which facilitates its separation from the aqueous phase. google.com The precipitate is described as non-gelatinous and granular, making it easy to filter. google.com While insoluble in water, this compound is soluble in organic solvents like acetone (B3395972) and acetonitrile, which allows for its subsequent recovery and analysis. google.com The process is generally carried out under acidic conditions, with a preferred pH range of approximately 3 to 7.

This extraction method is applicable to a wide variety of amines. This includes species without an N-H bond, such as quaternary ammonium ions like tetramethylammonium (B1211777) ((CH₃)₄N⁺). google.com The versatility of this method makes it suitable for removing a broad spectrum of nitrogen-containing compounds from water. google.com

Table 2: Examples of Amines Extractable with Tetraphenylborate Salts

| Amine Category | Examples |

| Aliphatic Amines | Methylamine, Ethylamine, Propylamine, Guanidine, Biguanidine |

| Diamines | Ethylene (B1197577) diamine, Propylene diamine |

| Aromatic Amines | Aniline, Benzylamine |

| Heterocyclic Amines | Pyridine, Pyrimidine, Pyrazine |

| Polycyclic Amines | Tropane, 1,4-diazabicyclo[2.2.2]octane (DABCO) |

| Alkaloids | Caffeine, Nicotine |

Emerging Research Directions and Future Perspectives on Ammonium Tetraphenylborate

Potential Applications in Spintronics (Leveraging Triplet Exciton (B1674681) States)

The field of spintronics, which aims to utilize the intrinsic spin of electrons in addition to their charge, is constantly seeking materials that can generate and maintain spin-polarized states. Recent investigations into the photoexcited states of ammonium (B1175870) tetraphenylborate (B1193919) have revealed properties that suggest its potential in this domain.

Complex studies on polycrystalline ammonium tetraphenylborate have shown that excitation with UV light at low temperatures (77 K) leads to the formation of stable triplet exciton states. researchgate.net An exciton is a bound state of an electron and an electron hole, and a triplet exciton is one in which the spins of the electron and hole are parallel. These triplet states in this compound are characterized by a self-sensitized luminescence and are formed through the capture of electrons by electron traps within the crystal structure. researchgate.net Research indicates that in bulk samples, the ammonium cations themselves act as these electron traps. researchgate.net

The generation of stable, spin-polarized triplet states is a crucial first step for many spintronic applications. The ability to create a population of excitons with a specific spin orientation opens up possibilities for developing spin-based information storage and processing devices. The stability of these triplet states at low temperatures under dark conditions is particularly noteworthy. nih.gov The destruction of these triplet states can be controlled by applying an electric field, which causes the release of trapped electrons as the energy bands incline. researchgate.net This electrical control over spin states is a desirable feature for spintronic devices.

Further research is needed to explore how to efficiently manipulate and detect the spin of these triplet excitons at temperatures closer to room temperature. However, the fundamental discovery that this compound can host stable, photo-excited triplet states positions it as a material of interest for fundamental spintronics research.

Advanced Materials Science Applications of Tetraphenylborate Salts

The unique properties of the tetraphenylborate anion, such as its large size, charge delocalization over the four phenyl rings, and low tendency to form tight ion pairs, make it a valuable component in the design of advanced materials, particularly for electrochemical applications like solid-state batteries. rsc.orgnih.gov

One of the most promising areas is the development of solid-state electrolytes. Tetraphenylborate-based materials are being explored in two main forms: metal-organic frameworks (MOFs) and single-ion conducting polymer electrolytes.

Tetraphenylborate-Based Metal-Organic Frameworks (MOFs):

Recently, a microporous anionic MOF was synthesized using a carboxylic acid-functionalized lithium tetraphenylborate. rsc.orgnih.gov This material acts as a versatile solid electrolyte for the rapid transport of various cations. The key features of this MOF-based electrolyte are summarized in the table below.

| Property | Value | Reference |

| Ionic Conductivity (Li⁺) | 2.75 × 10⁻³ S cm⁻¹ at 25 °C | rsc.orgnih.gov |

| Lithium-ion Transference Number (tLi⁺) | 0.89 | rsc.orgnih.gov |

| Activation Energy | 0.15 eV | rsc.orgnih.gov |

| Battery Performance | Retained 95% capacity after 220 cycles | rsc.orgnih.gov |

This MOF is not limited to lithium ions; by exchanging the mobile cation, it can also serve as a solid electrolyte for Na⁺, K⁺, Mg²⁺, Ca²⁺, and Zn²⁺, demonstrating its versatility. rsc.orgnih.gov The high ionic conductivity and high lithium-ion transference number are significant advantages over traditional liquid electrolytes, potentially leading to safer and more efficient batteries.

Single-Ion Conducting Polymer Electrolytes:

Tetraphenylborate anions have also been incorporated into polymer networks to create single-ion conducting electrolytes. rsc.orgscispace.com In these materials, the anion is covalently bonded to the polymer backbone, meaning only the cations are mobile. This design prevents the formation of an anion concentration gradient during battery operation, which can limit performance.

A family of solid polymer electrolytes was created using anionic tetrakis(phenyl)borate nodes linked by bis-alkyne units. rsc.orgscispace.com These highly cross-linked networks exhibit promising conductivity metrics, as shown in the table below.

| Property | Value | Reference |

| Room Temperature Conductivity | Up to 2.7 × 10⁻⁴ S cm⁻¹ | rsc.orgscispace.com |

| Activation Energy | 0.25–0.28 eV | rsc.orgscispace.com |

| Lithium-ion Transport Number (tLi⁺) | Up to 0.93 | rsc.orgscispace.com |

These findings highlight the potential of tetraphenylborate salts in designing next-generation solid-state energy storage devices with enhanced safety and performance characteristics.

Development of Next-Generation Ammonium Sensors with Enhanced Selectivity and Sensitivity

Accurate and selective detection of ammonium ions is crucial in various fields, including environmental monitoring, clinical diagnostics, and agriculture. Ion-selective electrodes (ISEs) are a key technology for this purpose, and the tetraphenylborate anion and its derivatives play a significant role in the development of advanced ammonium sensors.

Tetraphenylborate derivatives, such as potassium tetrakis(4-chlorophenyl)borate (K(TpClPB)), are often used as ion exchangers in the polymeric membranes of ISEs. nih.gov The primary role of the ion exchanger is to provide a lipophilic anionic site within the membrane that can facilitate the selective transport of the target cation (in this case, ammonium).

A major challenge in ammonium sensing is interference from other cations, particularly potassium (K⁺), due to its similar size and charge. The choice of components in the sensor membrane, including the ionophore (the primary recognition element), the plasticizer, and the ion exchanger, is critical for enhancing selectivity.

Research has shown that the nature of the ion exchanger can significantly influence the sensor's selectivity. For instance, in one study, ISEs based on potassium tris(nonyloxy)benzenesulfonate (K(TNOBS)) showed higher selectivity for primary-tertiary alkylammonium cations over quaternary ones compared to ISEs based on K(TpClPB). nih.gov However, the selectivity is also heavily dependent on the plasticizer used in the membrane. The effect of the ion exchanger on selectivity was found to be maximal for the plasticizer 2-nitrophenyl octyl ether (o-NPOE) and almost non-existent for tris(2-ethylhexyl) phosphate (B84403) (TEHP). nih.gov

Exploration of Novel Catalytic Systems and Reaction Mechanisms involving this compound

This compound and related salts are emerging as versatile reagents in the development of novel catalytic systems, particularly in the realm of transition metal catalysis. Their ability to act as sources of protons or to facilitate the generation of cationic metal complexes makes them valuable tools for synthetic chemists.

A notable example is the reaction of allyl-ammonium and -iminium tetraphenylborate salts with palladium(0) complexes. These reactions can proceed via two different pathways depending on the nature of the ammonium salt, leading to either the selective transfer of an allyl group or a proton to the metal center.

For instance, the reaction of allyl-ammonium tetraphenylborate ([CH₂=CHCH₂NH₃]BPh₄) with a Pd(0) complex results in the formation of a cationic π-allyl palladium(II) complex. This represents an oxidative transfer of the allyl group from the ammonium salt to the palladium center. In contrast, other this compound salts can act as protic agents, protonating the metal center to form a cationic metal-hydride complex. This dual reactivity allows for the synthesis of different types of valuable organometallic complexes from a common metal precursor.